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molecular formula C28H24 B1250510 Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene CAS No. 281-54-9

Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene

Cat. No. B1250510
M. Wt: 360.5 g/mol
InChI Key: GQPLZGRPYWLBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409959

Procedure details

Calix(4)arene XXVI is prepared from 4-tert-butylcalix(4)arene (XXV; FIG. 13) as described (Gutsche, Levine, and Sujeeth, 1985). A hot solution of 5.0 g (6.75 mmol) of XXV in 250 ml of toluene is placed in a 500 ml three-necked round-bottom flask fitted with a mechanical stirrer and a gas inlet tube. The solution is cooled to 50°-55° C., treated with 5.0 g (37 mmol) of anhydrous AlCl3, and stirred for 2 h at 50°-55° C. in an inert atmosphere. The mixture is cooled in an ice bath and stirred with 125 ml of 1N HCl for 30 min, the organic phase is separated and washed, dried, and evaporated to leave a yellow residue. This is triturated with 500 ml of ether, and the insoluble material is recrystallized from CHCl3 --CH3OH to yield 1.9 g (66%) of XXVI as off-white microcrystals. m.p. 313°-318° C.
[Compound]
Name
4-tert-butylcalix(4)arene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XXV
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].Cl.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH2:12]1[C:10]2=[CH:11][C:6](=[CH:7][CH:8]=[CH:9]2)[CH2:12][C:10]2=[CH:11][C:6](=[CH:7][CH:8]=[CH:9]2)[CH2:12][C:8]2=[CH:9][CH:10]=[CH:11][C:6](=[CH:7]2)[CH2:12][C:8]2=[CH:9][CH:10]=[CH:11][C:6]1=[CH:7]2 |f:0.1.2.3|

Inputs

Step One
Name
4-tert-butylcalix(4)arene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
XXV
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h at 50°-55° C. in an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer and a gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 50°-55° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow residue
CUSTOM
Type
CUSTOM
Details
This is triturated with 500 ml of ether
CUSTOM
Type
CUSTOM
Details
the insoluble material is recrystallized from CHCl3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC1=C5
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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